molecular formula C10H7BrO3 B3030109 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 866848-85-3

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No. B3030109
CAS RN: 866848-85-3
M. Wt: 255.06
InChI Key: OIDIHMHLTYUHPH-UHFFFAOYSA-N
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Description

“6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid” is a chemical compound with the molecular formula C10H7BrO3 . It has a molecular weight of 255.06500 . The compound is also known by the synonym "6-bromo-1-oxo-4-indanecarboxylic acid" .


Synthesis Analysis

The specific synthesis method for “6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid” can vary based on laboratory conditions and requirements . Generally, it is synthesized through organic chemical reactions .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid” consists of a bromine atom (Br), an oxygen atom (O), and a carboxylic acid group (COOH) attached to an indene ring . The exact mass of the molecule is 253.95800 .


Physical And Chemical Properties Analysis

“6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid” is a solid compound . It has a predicted density of 1.708±0.06 g/cm3 . The boiling point is predicted to be 458.5±45.0 °C . The compound has a LogP value of 2.27620, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid and its derivatives have been extensively studied in the field of organic synthesis. For instance, a study demonstrated the synthesis of 3-Oxo-1H-indene-1-carboxylic acid derivatives from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, which involved bromination and subsequent dehydrobromination processes (Yang Li-jian, 2013). Another research highlighted the synthesis of various indanones derivatives, including those derived from 2,3-dihydro-1H-indene-1-carboxylic acid, for applications in corrosion inhibition studies (Saady et al., 2018).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound have been investigated for their potential as medicinal agents. For example, 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a derivative, has been used as a tool for studying the orphan G protein-coupled receptor GPR35 (Thimm et al., 2013). This indicates the compound's significance in receptor-based pharmacological research.

Material Science and Corrosion Inhibition

The compound and its derivatives have also found applications in material science, particularly in corrosion inhibition. For instance, indanones derivatives, including those synthesized from 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been evaluated for their effectiveness in preventing mild steel corrosion in acidic environments, demonstrating good inhibitory properties (Saady et al., 2018).

Safety and Hazards

As a chemical compound, “6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid” should be handled with care in the laboratory . It is recommended to avoid skin contact, inhalation, or ingestion, and protective equipment should be worn when necessary . Ventilation should be ensured during handling to avoid the production of harmful gases .

properties

IUPAC Name

6-bromo-1-oxo-2,3-dihydroindene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDIHMHLTYUHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739995
Record name 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

CAS RN

866848-85-3
Record name 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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